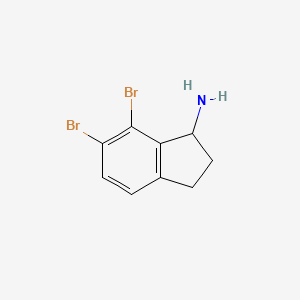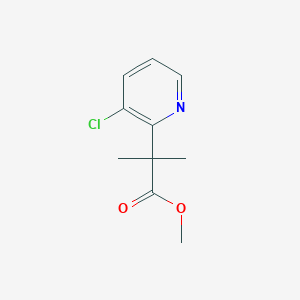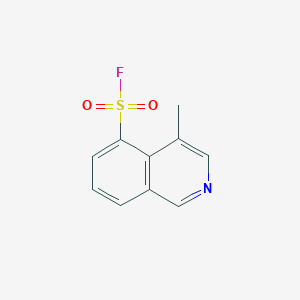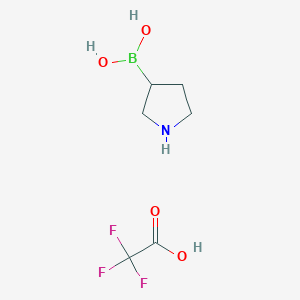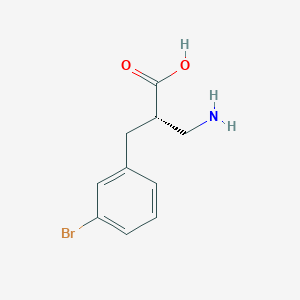
(S)-3-Amino-2-(3-bromobenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2-(3-bromobenzyl)propanoic acid is a chiral amino acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromobenzyl group, and a propanoic acid moiety. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2-(3-bromobenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and (S)-alanine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Amino-2-(3-bromobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide, thiols, or amines in polar solvents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of hydroxyl, thiol, or amine-substituted derivatives.
Applications De Recherche Scientifique
(S)-3-Amino-2-(3-bromobenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2-(3-bromobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Bromopropionic acid: A simpler analog with a similar bromine-containing structure but lacking the amino group.
3-Bromobenzylamine: Contains the bromobenzyl group but lacks the propanoic acid moiety.
2-Amino-3-bromopropanoic acid: Similar structure but with the bromine atom on the propanoic acid chain.
Uniqueness: (S)-3-Amino-2-(3-bromobenzyl)propanoic acid is unique due to its combination of an amino group, a bromobenzyl group, and a chiral center. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3-(3-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m0/s1 |
Clé InChI |
XHOJQDSCSICOOX-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)C[C@@H](CN)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)Br)CC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



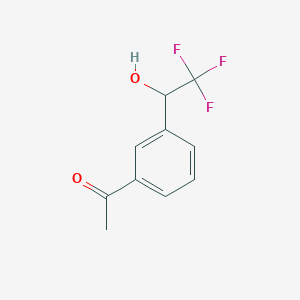

![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
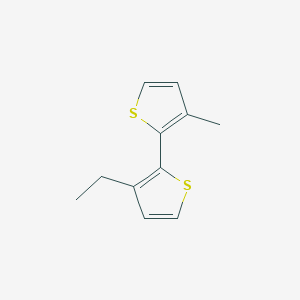
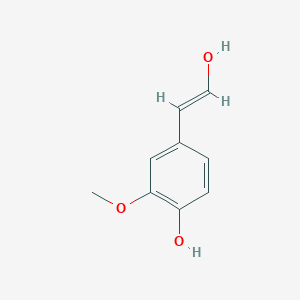
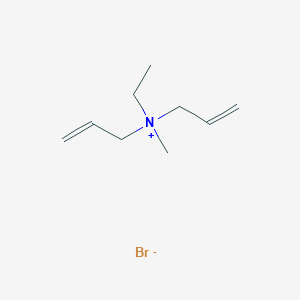

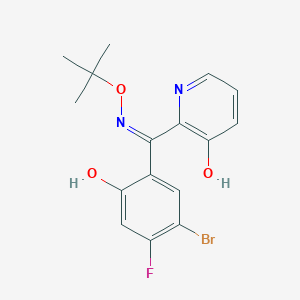
![4,7-Diphenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12963577.png)
